BMS-265246

Description

Properties

IUPAC Name |

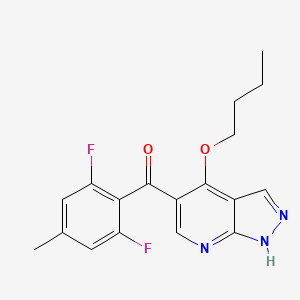

(4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFMWQIQBVZOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=NNC2=NC=C1C(=O)C3=C(C=C(C=C3F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582315-72-8 | |

| Record name | BMS-265246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582315728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-265246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF4A623RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solubility Challenges

This compound exhibits poor aqueous solubility (<1 mg/mL in water), necessitating the use of organic solvents such as dimethyl sulfoxide (DMSO) for stock solutions. To enhance solubility during synthesis, polar aprotic solvents like tetrahydrofuran (THF) are employed in coupling reactions, while post-synthetic purification involves recrystallization from ethanol-water mixtures.

Structural-Activity Relationship (SAR) Insights

The 2,6-difluorophenyl moiety and 4-butoxy group are critical for CDK1/2 inhibition. Modifications to these regions, such as replacing fluorine with chlorine or altering the alkoxy chain length, reduce potency by >10-fold. These findings guided the selection of reaction conditions to preserve these functional groups during synthesis.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥97% purity, with a retention time of 12.3 minutes.

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Ethanol | <1 |

| DMSO | 17.25 |

Scalability and Industrial Considerations

Bristol-Myers Squibb developed a scalable synthetic route capable of producing multi-gram quantities for preclinical testing. Key improvements included:

Chemical Reactions Analysis

BMS-265246 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Research Applications

BMS-265246 has been extensively studied for its potential in cancer therapy:

- Inhibition of Tumor Cell Proliferation : this compound effectively inhibits the proliferation of various cancer cell lines, including HCT-116 colon cancer cells. In vitro studies have demonstrated significant cytotoxicity against these cells, indicating its potential as a therapeutic agent in colorectal cancer .

- Combination Therapies : Recent studies have explored the use of this compound in combination with other agents to enhance therapeutic efficacy. For instance, it was used alongside TAK-931 to suppress chromosomal missegregation in cancer cells, highlighting its role in addressing chromosomal instability .

Antiviral Applications

This compound has emerged as a candidate for antiviral therapy, particularly against herpes simplex virus type 1 (HSV-1):

- Inhibition of HSV-1 Replication : Research indicates that this compound significantly limits HSV-1 multiplication in Vero, HepG2, and HeLa cells. It acts by interfering with multiple stages of the viral replication cycle, showcasing its potential as an antiviral agent . The IC50 for HSV-1 was found to be approximately 0.95 µM with low cytotoxicity (CC50 > 500 µM), resulting in a high selective index .

Table 1: Antiviral Activity of this compound Against HSV-1

| Cell Line | IC50 (µM) | CC50 (µM) | Selective Index |

|---|---|---|---|

| Vero | 0.95 | >500 | >526 |

| HepG2 | 1.03 | >500 | >485 |

| HeLa | 0.18 | 189.4 | >1052 |

Research Findings and Case Studies

Several studies have documented the efficacy of this compound across different applications:

- Case Study on Cancer Cell Lines : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values significantly lower than those for other CDK inhibitors, reinforcing its selectivity and potency .

- Antiviral Mechanism Exploration : Another study detailed how this compound affects the early stages of HSV-1 infection, providing insights into its mechanism as an antiviral agent by suppressing viral transcription and replication processes .

Mechanism of Action

BMS-265246 exerts its effects by inhibiting cyclin-dependent kinase 1 and 2. These enzymes play a critical role in the regulation of the cell cycle by phosphorylating target proteins involved in cell division . By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of cyclin-dependent kinase 1 and 2 .

Comparison with Similar Compounds

BMS-265246 is similar to other cyclin-dependent kinase inhibitors such as:

Roscovitine: Another potent inhibitor of cyclin-dependent kinases, but with a different chemical structure.

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with a different mechanism of action.

Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and 6, used in the treatment of breast cancer.

This compound is unique due to its specific inhibition of cyclin-dependent kinase 1 and 2, making it a valuable tool in the study of these enzymes and their role in cancer .

Biological Activity

BMS-265246 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, with significant implications for cancer treatment and antiviral applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Profile

- Chemical Name : (4-Butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)methanone

- Molecular Weight : Not specified in the sources.

- Purity : ≥97%

Inhibition Potency

This compound exhibits high potency as a CDK inhibitor:

| Kinase | IC50 (nM) |

|---|---|

| CDK1 | 6 |

| CDK2 | 9 |

| CDK4 | 230 |

| CDK5 | Sub-micromolar range |

| CDK7 | Low micromolar range |

| CDK9 | Low micromolar range |

The compound shows selectivity for CDK1 and CDK2 over other kinases, which is critical for minimizing off-target effects in therapeutic applications .

This compound acts as an ATP-competitive inhibitor, effectively blocking the activity of CDKs involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including hepatoma cells (HepG2 and Hep-3B) and colon cancer cells (HCT-116) .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against Herpes Simplex Virus type 1 (HSV-1) and HSV-2. The compound was found to inhibit viral replication effectively in Vero, HepG2, and HeLa cells:

| Cell Line | IC50 (µM) | CC50 (µM) | Selective Index |

|---|---|---|---|

| Vero | 0.95 | >500 | >625 |

| HepG2 | 1.03 | >500 | >485 |

| HeLa | 0.18 | 189.4 | >1052 |

The selective index indicates a favorable therapeutic window, suggesting that this compound can inhibit viral replication without significant cytotoxicity to host cells .

Case Studies

-

Colon Cancer Cell Proliferation :

- In vitro studies demonstrated that this compound inhibits the proliferation of HCT-116 colon cancer cells, leading to cell cycle arrest and apoptosis.

- The mechanism involves the disruption of CDK-mediated phosphorylation events essential for cell cycle progression.

- Antiviral Efficacy Against HSV :

Q & A

Q. What is the primary mechanism of action of BMS-265246, and how does it influence cell cycle progression?

this compound selectively inhibits CDK1 and CDK2 by binding to their ATP pockets, with IC50 values of 6 nM and 9 nM, respectively . This inhibition disrupts phosphorylation events required for cell cycle transitions, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest . For experimental validation, researchers should monitor downstream markers like phosphorylated histone H3 (mitotic arrest) or retinoblastoma protein (Rb) phosphorylation status (G1/S transition) using flow cytometry or immunoblotting .

Q. How should this compound be prepared and stored to ensure stability in in vitro assays?

this compound is soluble in DMSO (≥17.25 mg/mL) but insoluble in water or ethanol . Stock solutions (e.g., 10 mM in DMSO) should be stored at -80°C in single-use aliquots to prevent freeze-thaw degradation. Working concentrations (nM to µM range) must be validated using dose-response curves, as its efficacy is highly concentration-dependent .

Q. What are the recommended controls for assessing this compound specificity in kinase inhibition assays?

Include (1) a vehicle control (e.g., DMSO at the same dilution as the highest this compound concentration), (2) a pan-CDK inhibitor (e.g., Roscovitine) to confirm CDK1/2-specific effects, and (3) off-target kinase panels (e.g., CDK4, CDK8/19) to rule out non-specific inhibition . BRET-based target engagement assays are recommended for real-time validation of CDK1/2 binding .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity be resolved, particularly regarding CDK8/19 inhibition?

While this compound is reported as a CDK1/2 inhibitor, recent studies using bioluminescence resonance energy transfer (BRET) revealed off-target binding to CDK8/19 at higher concentrations (>1 µM) . To mitigate this, researchers should:

- Use lower concentrations (≤100 nM) for CDK1/2-specific effects.

- Validate results with genetic knockdown (siRNA/shRNA) of CDK1/2.

- Compare outcomes with selective CDK8/19 inhibitors (e.g., Senexin A) .

Q. What experimental strategies optimize this compound’s antiviral activity while minimizing cytotoxicity?

In herpes simplex virus type 1 (HSV-1) studies, this compound reduced viral titres with an IC50 of 0.62 µM in Vero cells but showed cytotoxicity (CC50 >50 µM) . To enhance therapeutic index:

Q. How does this compound synergize with other cell cycle inhibitors, and what statistical methods are appropriate for analyzing such interactions?

Synergy with antimitotics like 6-MOMIPP (a JNK/Bcl-xL inhibitor) has been observed in glioblastoma models . To quantify synergy:

- Perform dose-matrix experiments (e.g., 4×4 concentration grids).

- Analyze data using the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI <1 indicates synergy).

- Validate with apoptosis assays (Annexin V/PI staining) and cell cycle profiling .

Methodological Considerations

Q. What in vitro and in vivo models best capture this compound’s dual role in cell cycle arrest and antiviral activity?

- In vitro : Use synchronized HCT-116 cells for cell cycle studies and HSV-1-infected Vero/HepG2 cells for antiviral assays .

- In vivo : Dose conversion from in vitro IC50 values requires allometric scaling (e.g., mouse equivalent dose = human IC50 × 12.3). Monitor toxicity via body weight and hematological parameters .

Q. How can molecular docking studies improve the design of this compound derivatives?

Docking simulations (e.g., AutoDock Vina) using CDK2/cyclin E crystal structures (PDB: 1W98) can predict binding affinity and guide structural modifications. Prioritize derivatives with lower Gibbs free energy (ΔG) and hydrogen bonding to key residues (e.g., Lys33, Glu81) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.